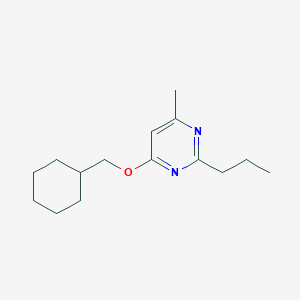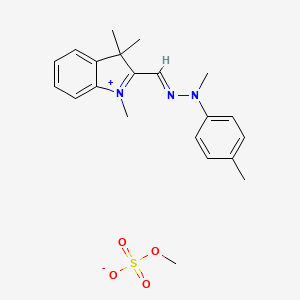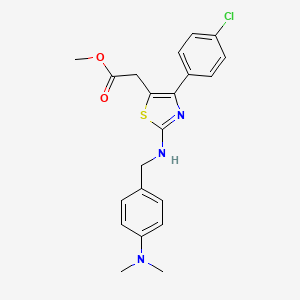![molecular formula C23H29N3O B14459426 2-{2-[4-(Diethylamino)phenyl]ethenyl}-N,N-diethyl-1,3-benzoxazol-6-amine CAS No. 72924-71-1](/img/structure/B14459426.png)
2-{2-[4-(Diethylamino)phenyl]ethenyl}-N,N-diethyl-1,3-benzoxazol-6-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{2-[4-(Diethylamino)phenyl]ethenyl}-N,N-diethyl-1,3-benzoxazol-6-amine is an organic compound known for its unique chemical structure and properties This compound is characterized by the presence of a benzoxazole ring, which is fused with a benzene ring and substituted with diethylamino groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[4-(Diethylamino)phenyl]ethenyl}-N,N-diethyl-1,3-benzoxazol-6-amine typically involves a multi-step process. One common method includes the condensation of 4-(diethylamino)benzaldehyde with 2-amino-5-diethylaminophenol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in a solvent such as ethanol or methanol. The resulting intermediate is then subjected to cyclization to form the benzoxazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2-{2-[4-(Diethylamino)phenyl]ethenyl}-N,N-diethyl-1,3-benzoxazol-6-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the diethylamino groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as halides or amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding quinones or other oxidized derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted benzoxazole derivatives.
Scientific Research Applications
2-{2-[4-(Diethylamino)phenyl]ethenyl}-N,N-diethyl-1,3-benzoxazol-6-amine has several scientific research applications:
Chemistry: Used as a fluorescent dye for labeling and detection purposes.
Biology: Employed in fluorescence microscopy and imaging techniques.
Medicine: Potential use in diagnostic assays and as a probe for studying biological processes.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other photonic devices.
Mechanism of Action
The mechanism of action of 2-{2-[4-(Diethylamino)phenyl]ethenyl}-N,N-diethyl-1,3-benzoxazol-6-amine involves its interaction with specific molecular targets. The compound’s fluorescence properties are attributed to the conjugated system within its structure, which allows for the absorption and emission of light. The diethylamino groups enhance the electron-donating ability, facilitating the compound’s interaction with various biological and chemical systems.
Comparison with Similar Compounds
Similar Compounds
- 4-[2-[4-(Diethylamino)phenyl]ethenyl]-N,N-diethylaniline
- 2-[2-[4-(Diethylamino)phenyl]ethenyl]-N,N-diethyl-1,3-benzoxazol-6-amine
Uniqueness
2-{2-[4-(Diethylamino)phenyl]ethenyl}-N,N-diethyl-1,3-benzoxazol-6-amine is unique due to its specific substitution pattern and the presence of both benzoxazole and diethylamino groups. This combination imparts distinct photophysical properties, making it valuable for applications in fluorescence-based techniques and organic electronics.
Properties
CAS No. |
72924-71-1 |
|---|---|
Molecular Formula |
C23H29N3O |
Molecular Weight |
363.5 g/mol |
IUPAC Name |
2-[2-[4-(diethylamino)phenyl]ethenyl]-N,N-diethyl-1,3-benzoxazol-6-amine |
InChI |
InChI=1S/C23H29N3O/c1-5-25(6-2)19-12-9-18(10-13-19)11-16-23-24-21-15-14-20(17-22(21)27-23)26(7-3)8-4/h9-17H,5-8H2,1-4H3 |
InChI Key |
CFOCDGUVLGBOTL-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C=CC2=NC3=C(O2)C=C(C=C3)N(CC)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[Hexyl(dimethyl)silyl]propanoic acid](/img/structure/B14459346.png)

![5,5-Dicyclohexyl-3-[3-(diethylamino)propyl]imidazolidine-2,4-dione](/img/structure/B14459357.png)


![2-[(2-Ethoxyphenoxy)(phenyl)methyl]-4-methylmorpholine](/img/structure/B14459365.png)








